Phenprocoumon's molecular structure consists of a coumarin ring system substituted with a 4-hydroxy group and a phenylpropyl group at the 3-position. [, , , , , , ] Its chirality arises from the presence of a stereogenic center within the phenylpropyl side chain, leading to two enantiomers: (R)-Phenprocoumon and (S)-Phenprocoumon. [, , , ]
While detailed chemical reaction analyses of Phenprocoumon are limited in the provided papers, they highlight several key reactions. Phenprocoumon undergoes extensive metabolism in the liver, primarily through hydroxylation reactions catalyzed by cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4. [, , , ] These reactions lead to the formation of hydroxylated metabolites, primarily 4'-, 6-, and 7-hydroxyphenprocoumon. []
Phenprocoumon demonstrates a strong binding affinity to cholestyramine, a bile acid sequestrant. [] This binding effectively interrupts the enterohepatic circulation of Phenprocoumon, ultimately impacting its pharmacokinetic profile. []
Phenprocoumon acts as a vitamin K antagonist, inhibiting the enzyme vitamin K epoxide reductase (VKOR). [, , ] VKOR is crucial for the regeneration of vitamin K, an essential cofactor in the post-translational carboxylation of clotting factors II, VII, IX, and X. [, ] By inhibiting VKOR, Phenprocoumon disrupts the vitamin K cycle, ultimately leading to the production of inactive clotting factors and thus inhibiting blood coagulation. [, , ]
Phenprocoumon serves as a valuable tool in investigating the complex mechanisms of blood coagulation. [] Its interaction with the vitamin K cycle provides insights into the regulatory pathways governing clotting factor synthesis. [] Studies utilize Phenprocoumon to explore the impact of genetic variations in VKORC1 on individual responses to anticoagulant therapy. [, , ]
Phenprocoumon's susceptibility to drug interactions makes it a relevant compound in pharmacokinetic research. [, ] Studies explore its interactions with various medications, including non-steroidal anti-inflammatory drugs (NSAIDs), antibiotics, and oral contraceptives, to understand the impact on its pharmacokinetics and potential clinical implications. [, , , , , , ]
Phenprocoumon exhibits significant inter-individual variability in dosage requirements, making it a valuable model drug for pharmacogenetic studies. [, , , ] Research investigates the impact of genetic variations in CYP2C9, VKORC1, and other genes on Phenprocoumon metabolism and dose requirements. [, , , ] These studies aim to personalize anticoagulation therapy by identifying genetic markers that predict individual drug response and potential adverse effects. [, , , ]
Phenprocoumon is utilized in animal models, particularly rats and horses, to investigate various aspects of cardiovascular physiology and disease. [, , ] Studies employ Phenprocoumon to induce controlled anticoagulation in animal models, allowing researchers to investigate the effects of anticoagulation on various parameters, such as blood flow, thrombosis formation, and wound healing. [, , ]
CAS No.: 1721-59-1
CAS No.: 108418-13-9
CAS No.: 505-75-9
CAS No.: 24622-61-5
CAS No.: 88847-11-4
CAS No.: 24607-08-7